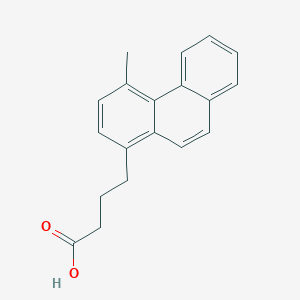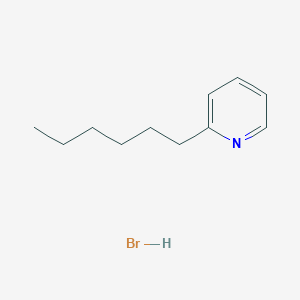
L-Leucine, N,N'-(1,2-dioxo-1,2-ethanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is a chemical compound with the molecular formula C14H24N2O6. It consists of 46 atoms: 24 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 6 oxygen atoms . This compound is a derivative of the essential amino acid L-Leucine, which plays a crucial role in protein synthesis and various metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- typically involves the reaction of L-Leucine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound.
化学反应分析
Types of Reactions
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in muscle growth and repair.
Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.
作用机制
The mechanism of action of L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- involves its interaction with specific molecular targets and pathways. In biological systems, it may influence protein synthesis by activating the mTOR pathway, which is crucial for cell growth and metabolism. The compound’s effects on metabolic pathways can lead to various physiological outcomes, including muscle growth and repair.
相似化合物的比较
L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
- L-Isoleucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
- L-Valine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis-
These compounds share structural similarities but may differ in their specific biological activities and applications. L-Leucine, N,N’-(1,2-dioxo-1,2-ethanediyl)bis- is unique in its specific interactions with the mTOR pathway and its role in protein synthesis.
属性
CAS 编号 |
5447-62-1 |
|---|---|
分子式 |
C14H24N2O6 |
分子量 |
316.35 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(1S)-1-carboxy-3-methylbutyl]amino]-2-oxoacetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H24N2O6/c1-7(2)5-9(13(19)20)15-11(17)12(18)16-10(14(21)22)6-8(3)4/h7-10H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t9-,10-/m0/s1 |
InChI 键 |
NLBWWURQVQBCBC-UWVGGRQHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)N[C@@H](CC(C)C)C(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)NC(CC(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


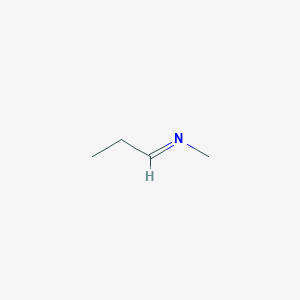
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)

![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)

![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

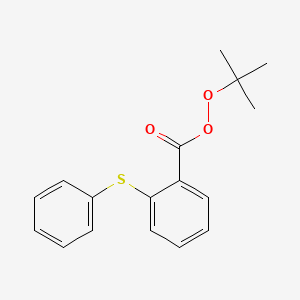
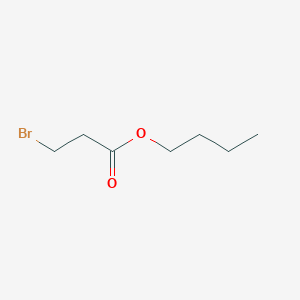
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
